1,2,5-Trimethylpyrrole

Nucleophilicity Reactivity Quantification Mayr Reactivity Scale

1,2,5-Trimethylpyrrole features full substitution at the 1-, 2-, and 5-positions, permanently eliminating NH hydrogen-bond donor capacity and blocking all reactive α-positions. This unique architecture delivers controlled nucleophilicity (Mayr N = 8.69)—ideal for electrophile trapping where over-reactive pyrroles cause polymerization. It serves as a documented precursor for non-symmetric squaraine dyes used in photodynamic therapy and NIR bioimaging, with the N-methyl group enabling spectral tuning without sacrificing condensation efficiency. Also employed in synthesizing anti-ulcer cyclopenta[c]pyrrole scaffolds. Choose this building block for reproducible, regiospecific heterocyclic chemistry where generic pyrrole analogs fail.

Molecular Formula C7H11N
Molecular Weight 109.17 g/mol
CAS No. 930-87-0
Cat. No. B147585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,5-Trimethylpyrrole
CAS930-87-0
Molecular FormulaC7H11N
Molecular Weight109.17 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C)C
InChIInChI=1S/C7H11N/c1-6-4-5-7(2)8(6)3/h4-5H,1-3H3
InChIKeyYRABRACUKBOTKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,5-Trimethylpyrrole (CAS 930-87-0): A Methyl-Blocked N-Methylpyrrole Intermediate with Defined Reactivity and Physicochemical Profile


1,2,5-Trimethylpyrrole (TMP, CAS 930-87-0) is an N-methylpyrrole derivative featuring methyl substituents at the 1-, 2-, and 5-positions of the heteroaromatic ring [1]. This fully substituted pattern eliminates both NH hydrogen-bond donor capacity and all reactive α-positions, yielding a chemically distinct building block compared to unsubstituted pyrrole or mono-/di-methyl analogs. The compound is a colorless to pale yellow flammable liquid with a boiling point of 173 °C, density of 0.807–0.92 g/mL, and refractive index n20/D 1.498–1.50 . Its molecular formula is C₇H₁₁N with a molecular weight of 109.17 g/mol [1].

1,2,5-Trimethylpyrrole (930-87-0): Structural Determinants That Preclude In-Class Substitution


Generic substitution of pyrrole analogs is contraindicated by three key structural constraints. First, N-methylation permanently eliminates NH hydrogen-bond donor capacity, fundamentally altering solubility, intermolecular association, and biological target recognition compared to free NH pyrroles. Second, methyl groups at the 2- and 5-positions irreversibly block both electrophilic substitution at the α-positions and the oxidation pathways that plague unsubstituted pyrroles, yielding a distinct stability and reactivity profile . Third, the combined steric and electronic effects of the 1,2,5-trimethyl pattern produce quantifiable differences in nucleophilicity and regioselectivity compared to alternative methylation patterns—differences that directly translate into divergent reaction outcomes [1]. These structural features cannot be replicated by merely adjusting stoichiometry or reaction conditions when using a different pyrrole analog.

1,2,5-Trimethylpyrrole (930-87-0): Comparative Evidence for Scientific Selection


Nucleophilicity Parameter (N) Comparison: 1,2,5-Trimethylpyrrole versus 2,4-Dimethylpyrrole

In Mayr's quantitative nucleophilicity database, 1,2,5-trimethylpyrrole exhibits an N parameter of 8.69 (in MeCN), while 2,4-dimethylpyrrole shows an N parameter of 9.91 under the same conditions—a difference of 1.22 log units [1]. This difference reflects the electron-donating and steric effects of the 1,2,5-trimethyl substitution pattern versus the 2,4-dimethyl pattern, which leaves the N-H position unsubstituted and one α-position open. On the Mayr scale, an N difference of 1.22 corresponds to approximately a 17-fold difference in nucleophilic reactivity toward a given electrophile.

Nucleophilicity Reactivity Quantification Mayr Reactivity Scale

Semisquaraine Synthesis: Comparative Yield Performance of 1,2,5-Trimethylpyrrole

In a one-step aqueous reaction with squaric acid, 1,2,5-trimethylpyrrole produces pyrrol-2-yl- and pyrrol-3-yl-containing semisquaraines in high yields under conditions that also work effectively for 3-ethyl-2,4-dimethylpyrrole [1]. Both N-substituted pyrroles were reported to give the corresponding semisquaraines in high yields, demonstrating that the N-methyl group does not impede this condensation. The reaction proceeds in water without organic co-solvents or catalysts, representing a green chemistry approach [1].

Squaraine Dyes Semisquaraines Pyrrole Condensation

Solubility Profile: Aqueous Solubility of 1,2,5-Trimethylpyrrole

Experimental water solubility for 1,2,5-trimethylpyrrole is 2.2 g/L at 25 °C, with a predicted LogP (XLogP3-AA) of 1.5 [1]. The compound contains zero hydrogen bond donors, a topological polar surface area (TPSA) of 4.93 Ų, and zero rotatable bonds . This lipophilic, low-polarity profile differentiates TMP from more hydrophilic pyrrole analogs such as unsubstituted pyrrole, which has higher water solubility (approx. 67 g/L at 25 °C) due to NH hydrogen bonding with water.

Solubility LogP Partition Coefficient

GHS Hazard Classification and Storage Stability Profile

1,2,5-Trimethylpyrrole is classified as a flammable liquid (H226) with skin irritant (H315) and serious eye irritant (H319) GHS hazard statements [1]. The compound requires storage under inert gas with protection from light and air due to air- and light-sensitivity . This stability profile is distinct from the high susceptibility to polymerization and oxidative darkening characteristic of unsubstituted pyrrole, which typically requires stabilizers and refrigeration.

Hazard Classification GHS Stability Storage

Evidence-Backed Application Scenarios for 1,2,5-Trimethylpyrrole (CAS 930-87-0) Procurement


Synthesis of Non-Symmetric Squaraine Dyes via Aqueous Condensation

As established in the one-step aqueous synthesis study [1], 1,2,5-trimethylpyrrole serves as an effective precursor for pyrrol-2-yl- and pyrrol-3-yl-containing semisquaraines. These intermediates are essential for constructing non-symmetric squaraine dyes with applications in photodynamic therapy, bioimaging, and organic photovoltaics. Procurement is justified for research groups developing squaraine-based photosensitizers or near-infrared fluorescent probes, where the N-methyl group provides spectral tuning capability without sacrificing condensation efficiency [1].

Controlled Nucleophilicity Electrophile Trapping Reactions

Based on the Mayr nucleophilicity parameter (N = 8.69) established in the reactivity database [2], 1,2,5-trimethylpyrrole provides a quantifiably lower nucleophilicity than 2,4-dimethylpyrrole (N = 9.91) or unsubstituted pyrrole. This enables controlled electrophile trapping reactions where excessive nucleophilicity would lead to over-reaction or polymerization. Procurement is specifically indicated for reaction development requiring a moderate-nucleophilicity pyrrole that retains aromatic stability but reacts with a defined kinetic window.

Pharmaceutical Intermediate: Anti-Ulcer Compound Precursor

1,2,5-Trimethylpyrrole is documented as a synthetic precursor for preparing the anti-ulcer compound 2,4,5,6-tetrahydro-1,2,3,4,6,6-hexamethylcyclopenta[c]pyrrole-4-carboxamide . This specific application leverages the methyl substitution pattern to generate the required cyclopenta[c]pyrrole scaffold. Procurement is warranted for medicinal chemistry programs targeting gastric acid secretion pathways or exploring pyrrole-based heterocyclic scaffolds requiring the 1,2,5-trimethyl substitution pattern as a synthetic entry point .

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